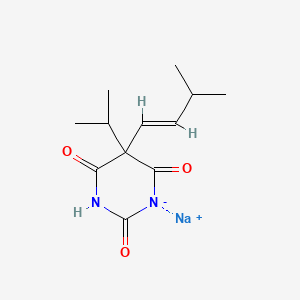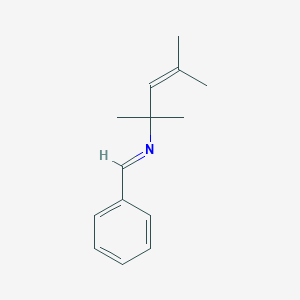
2-Butanone, 3-(4-aminophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-(4-aminophenyl)-3-methyl- is an organic compound with a complex structure that includes both a ketone and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(4-aminophenyl)-3-methyl- can be achieved through several methods. One common approach involves the reaction of 4-aminophenylacetic acid with methyl ethyl ketone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 3-(4-aminophenyl)-3-methyl- may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3-(4-aminophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce secondary alcohols.
Aplicaciones Científicas De Investigación
2-Butanone, 3-(4-aminophenyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Butanone, 3-(4-aminophenyl)-3-methyl- exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can undergo electrophilic addition reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 3-(4-hydroxyphenyl)-3-methyl-: Similar structure but with a hydroxyl group instead of an amine group.
2-Butanone, 3-(4-methylphenyl)-3-methyl-: Similar structure but with a methyl group instead of an amine group.
Uniqueness
2-Butanone, 3-(4-aminophenyl)-3-methyl- is unique due to the presence of both a ketone and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
64290-01-3 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(4-aminophenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,12H2,1-3H3 |
Clave InChI |
UGKXWJRCQCQWEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


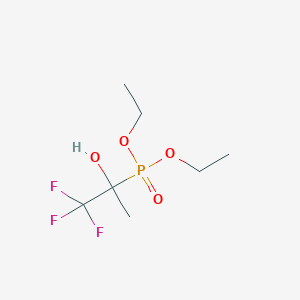
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
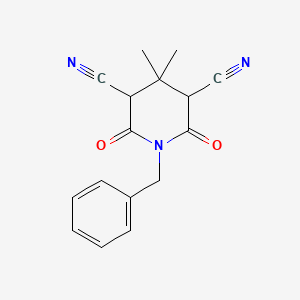

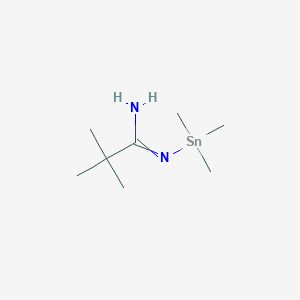
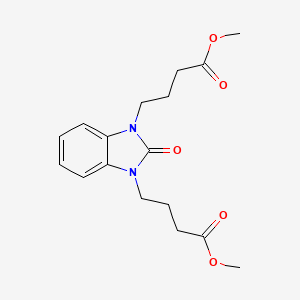

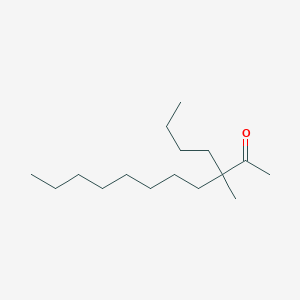
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
